Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major is a chemically modified version of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the substitution of a trifluoromethyl ether group and the protection of the amino groups with a tert-butoxycarbonyl (Boc) group. The “d8-Major” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Vorbereitungsmethoden
The synthesis of Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major involves several steps:
Protection of Amino Groups: The amino groups of Kanamycin A are protected using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting Kanamycin A with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Trifluoromethyl Ether Group: The trifluoromethyl ether group is introduced through a nucleophilic substitution reaction. This involves reacting the Boc-protected Kanamycin A with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), under appropriate conditions.
Deuteration: The final step involves the incorporation of deuterium atoms. This can be achieved by exchanging the hydrogen atoms with deuterium using deuterated solvents and catalysts.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The trifluoromethyl ether group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used to replace the trifluoromethyl ether group with other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major has several scientific research applications:
Chemistry: The compound is used as a reference standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: It is used to study the interactions of aminoglycoside antibiotics with bacterial ribosomes, providing insights into the mechanisms of antibiotic resistance.
Medicine: The compound is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry: It is used in the development of new antibiotics and in the quality control of pharmaceutical products.
Wirkmechanismus
The mechanism of action of Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major involves its interaction with bacterial ribosomes. The compound binds to the 30S subunit of the ribosome, interfering with protein synthesis. This leads to the misreading of mRNA and the production of faulty proteins, ultimately resulting in bacterial cell death. The trifluoromethyl ether and Boc-protected groups enhance the compound’s stability and bioavailability, while the deuterium atoms provide a unique isotopic signature for tracking its metabolic fate.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major can be compared with other similar compounds:
Kanamycin A: The parent compound, which lacks the trifluoromethyl ether and Boc-protected groups.
Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical modifications.
Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity.
The uniqueness of this compound lies in its trifluoromethyl ether substitution, Boc protection, and deuteration, which collectively enhance its stability, bioavailability, and utility in scientific research.
Eigenschaften
Molekularformel |
C30H51F3N4O16 |
---|---|
Molekulargewicht |
780.7 g/mol |
IUPAC-Name |
tert-butyl N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4-amino-3-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C30H51F3N4O16/c1-28(2,3)52-26(46)35-8-12-16(40)18(42)19(43)24(48-12)51-22-11(36-27(47)53-29(4,5)6)7-10(34)21(20(22)44)50-23-17(41)14(15(39)13(9-38)49-23)37-25(45)30(31,32)33/h10-24,38-44H,7-9,34H2,1-6H3,(H,35,46)(H,36,47)(H,37,45)/t10-,11+,12-,13-,14+,15-,16-,17-,18+,19-,20-,21+,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
NFRCGEVJIMMXLW-OSMKSXLKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)O)N)NC(=O)OC(C)(C)C)O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C(F)(F)F)O)N)NC(=O)OC(C)(C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.